![molecular formula C15H19Cl2N3O2 B2478753 4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine CAS No. 2094492-14-3](/img/structure/B2478753.png)
4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine, also known as DPM-1001, is a small molecule inhibitor that has been synthesized for its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine involves its ability to inhibit specific enzymes involved in various disease processes. In cancer research, this compound inhibits the enzyme CDK9, which is involved in cancer cell proliferation. In Alzheimer's disease research, this compound inhibits the enzyme BACE1, which is involved in the production of beta-amyloid. In cardiovascular disease research, this compound inhibits the enzyme LOX-1, which is involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the disease being studied. In cancer research, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis, or programmed cell death. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid and improve cognitive function. In cardiovascular disease research, this compound has been shown to reduce inflammation and oxidative stress, which are both factors in the development of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine in lab experiments include its ability to target specific enzymes involved in various disease processes, its relatively low toxicity, and its ability to be synthesized in large quantities. The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects.
Future Directions
Possible future directions for 4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine research include further studies on its efficacy in the treatment of cancer, Alzheimer's disease, and cardiovascular disease, as well as studies on its potential use in the treatment of other diseases. Other future directions could include studies on its pharmacokinetics and pharmacodynamics, as well as studies on its potential for combination therapy with other drugs.
Synthesis Methods
The synthesis of 4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine involves a multi-step process that includes the reaction of 2,3-dichloropyridine-4-carboxylic acid with pyrrolidine and morpholine. The resulting product is then purified using column chromatography. The final product is a white crystalline solid with a molecular weight of 412.26 g/mol.
Scientific Research Applications
4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. In cardiovascular disease research, this compound has been shown to reduce inflammation and oxidative stress, which are both factors in the development of cardiovascular disease.
properties
IUPAC Name |
(2,3-dichloropyridin-4-yl)-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-13-12(3-4-18-14(13)17)15(21)20-5-1-2-11(20)10-19-6-8-22-9-7-19/h3-4,11H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDLHLBGNDWBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C(=NC=C2)Cl)Cl)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


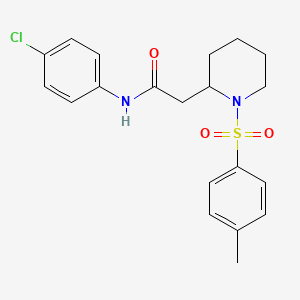
![2-[[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2478676.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2478678.png)
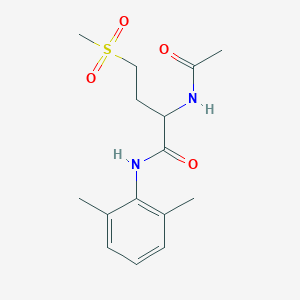
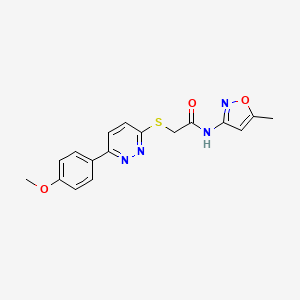


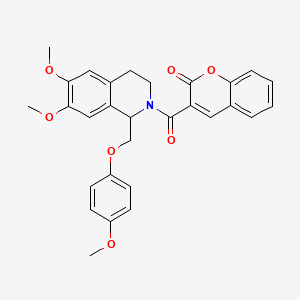
![(6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B2478686.png)
![4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid](/img/structure/B2478687.png)
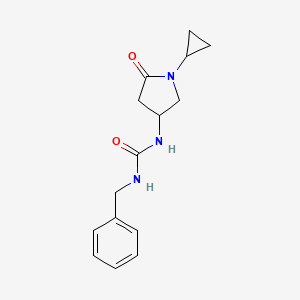
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2478693.png)